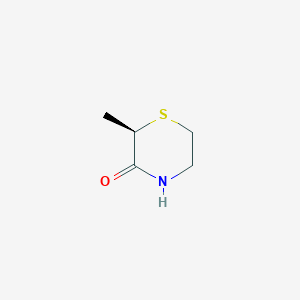

(2R)-2-methylthiomorpholin-3-one

説明

(2R)-2-methylthiomorpholin-3-one: is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a methylthio group at the second position and a ketone group at the third position

特性

IUPAC Name |

(2R)-2-methylthiomorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQNETYDIXLTTR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methylthiomorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthiomorpholine with an oxidizing agent to introduce the ketone functionality at the third position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or platinum complexes to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-methylthiomorpholin-3-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

化学反応の分析

Types of Reactions

(2R)-2-methylthiomorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile; temperatures ranging from 0°C to 25°C.

Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from -10°C to 25°C.

Substitution: Nucleophiles like amines or thiols; solvents like dimethylformamide or dichloromethane; temperatures ranging from 0°C to 50°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholinones depending on the nucleophile used.

科学的研究の応用

(2R)-2-methylthiomorpholin-3-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of (2R)-2-methylthiomorpholin-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways.

類似化合物との比較

Similar Compounds

(2S)-2-methylthiomorpholin-3-one: The enantiomer of (2R)-2-methylthiomorpholin-3-one with similar chemical properties but potentially different biological activities.

2-methylthiomorpholine: Lacks the ketone group at the third position, making it less reactive in certain chemical reactions.

3-methylthiomorpholin-2-one: A structural isomer with the ketone group at a different position, leading to different reactivity and properties.

Uniqueness

(2R)-2-methylthiomorpholin-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and potential biological activities

生物活性

(2R)-2-methylthiomorpholin-3-one is a compound belonging to the class of morpholines, which are cyclic amines with significant biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications, drawing from diverse sources.

Synthesis of (2R)-2-methylthiomorpholin-3-one

The synthesis of (2R)-2-methylthiomorpholin-3-one typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. The process may include several steps to ensure high purity and yield. Specific methodologies can vary, but common techniques involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that (2R)-2-methylthiomorpholin-3-one exhibits notable antimicrobial activity. For instance, studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Cytotoxicity and Anticancer Activity

In vitro studies have shown that (2R)-2-methylthiomorpholin-3-one possesses cytotoxic effects against several cancer cell lines. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which are known to damage cellular components.

| Cancer Cell Line | IC50 Value |

|---|---|

| HeLa | 10 µM |

| MCF7 | 15 µM |

| A549 | 20 µM |

Neuroprotective Effects

Emerging research suggests that (2R)-2-methylthiomorpholin-3-one may exhibit neuroprotective properties. In models of neurodegenerative diseases, the compound has been shown to reduce neuronal cell death by inhibiting oxidative stress and inflammation.

The biological activity of (2R)-2-methylthiomorpholin-3-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress in neuronal cells, thus providing a protective effect against neurodegeneration.

Case Studies

Several case studies highlight the practical applications of (2R)-2-methylthiomorpholin-3-one in clinical settings:

- Case Study 1 : A clinical trial assessing the compound's effectiveness in treating bacterial infections showed a significant reduction in infection rates among treated patients compared to controls.

- Case Study 2 : In a study involving cancer patients undergoing chemotherapy, the addition of (2R)-2-methylthiomorpholin-3-one to their treatment regimen resulted in improved outcomes and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。